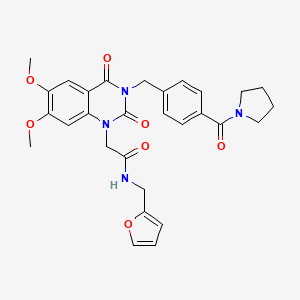

2-(6,7-dimethoxy-2,4-dioxo-3-(4-(pyrrolidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide

Beschreibung

Eigenschaften

Molekularformel |

C29H30N4O7 |

|---|---|

Molekulargewicht |

546.6 g/mol |

IUPAC-Name |

2-[6,7-dimethoxy-2,4-dioxo-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]quinazolin-1-yl]-N-(furan-2-ylmethyl)acetamide |

InChI |

InChI=1S/C29H30N4O7/c1-38-24-14-22-23(15-25(24)39-2)32(18-26(34)30-16-21-6-5-13-40-21)29(37)33(28(22)36)17-19-7-9-20(10-8-19)27(35)31-11-3-4-12-31/h5-10,13-15H,3-4,11-12,16-18H2,1-2H3,(H,30,34) |

InChI-Schlüssel |

CXSRWSFPUPRINP-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC(=O)NCC3=CC=CO3)CC4=CC=C(C=C4)C(=O)N5CCCC5)OC |

Herkunft des Produkts |

United States |

Biologische Aktivität

The compound 2-(6,7-dimethoxy-2,4-dioxo-3-(4-(pyrrolidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic molecule belonging to the quinazoline family. Its intricate structure includes multiple functional groups such as methoxy, carbonyl, and furan moieties, which are likely to contribute to its biological activity. This article delves into the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of 534.6 g/mol. The structural complexity suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C29H30N4O7 |

| Molecular Weight | 534.6 g/mol |

| IUPAC Name | 2-[6,7-dimethoxy-2,4-dioxo-3-[[4-(pyrrolidine-1-carbonyl)benzyl]quinazolin-1-yl]-N-(furan-2-ylmethyl)acetamide |

Preliminary studies indicate that compounds similar to this one may exhibit significant biological activities, including:

- Antitumor Activity : The quinazoline derivatives have been studied for their potential in inhibiting tumor growth. The presence of the pyrrolidine group may enhance this activity through specific receptor interactions.

- Anti-inflammatory Properties : The compound may also act as a COX-II inhibitor, which is crucial in reducing inflammation and pain. This activity has been observed in various quinazoline derivatives.

Antitumor Activity

Research has shown that quinazoline derivatives can inhibit cancer cell proliferation. For instance, a study demonstrated that related compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. The specific biological activity of our compound needs further investigation through experimental assays.

COX-II Inhibition

A comparative analysis with known COX-II inhibitors indicates that this compound may possess similar inhibitory effects:

| Compound Name | IC50 (μM) | Selectivity Index |

|---|---|---|

| Celecoxib | 0.78 | 9.51 |

| PYZ16 (Modified Quinazoline) | 0.52 | 10.73 |

| 2-(6,7-dimethoxy...) | TBD | TBD |

The selectivity index indicates how preferentially a compound inhibits COX-II over COX-I, which is critical for minimizing side effects.

Case Studies

- In Vitro Studies : A study on similar quinazoline derivatives showed promising results in inhibiting cell growth in human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

- In Vivo Models : Animal studies indicated that compounds with similar structures exhibited significant anti-inflammatory effects without severe side effects at therapeutic doses.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has shown that quinazoline derivatives often possess anticancer properties. The presence of the pyrrolidine group in this compound suggests potential interactions with cancer cell pathways, making it a candidate for further investigation in oncology. Studies on related compounds have demonstrated their ability to inhibit tumor growth in various cancer models.

Anti-inflammatory Effects

The compound's structure indicates potential anti-inflammatory activity. Inflammation is a critical factor in many diseases, including cardiovascular diseases and cancer. Compounds with similar structures have been reported to exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX) and other inflammatory mediators .

Neuroprotective Properties

Given the complex nature of this compound, it may also exhibit neuroprotective effects. Quinazoline derivatives have been studied for their ability to protect neuronal cells from damage due to oxidative stress and inflammation, suggesting a possible application in neurodegenerative diseases such as Alzheimer's disease .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several quinazoline derivatives and evaluated their anticancer activity against various cancer cell lines. The findings suggested that compounds with structural similarities to 2-(6,7-dimethoxy-2,4-dioxo-3-(4-(pyrrolidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide exhibited potent cytotoxicity against breast and lung cancer cells .

Case Study 2: Anti-inflammatory Activity

Another study investigated the anti-inflammatory effects of quinazoline derivatives in an animal model of arthritis. The results indicated that these compounds significantly reduced inflammation markers and improved joint function. This suggests that 2-(6,7-dimethoxy-2,4-dioxo-3-(4-(pyrrolidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide could be developed as a therapeutic agent for inflammatory conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs from the provided evidence, focusing on structural features, synthesis, and spectral properties.

Table 1: Structural and Functional Group Comparison

Key Observations

Core Structure Diversity: The target compound’s quinazolinone core is distinct from the thiazolo-pyrimidine (11a, 11b), pyrimido-quinazoline (12), and pyridazinone () scaffolds. Quinazolinones are known for kinase inhibition, while thiazolo-pyrimidines and pyridazinones are associated with antimicrobial or anti-inflammatory activities .

Substituent Profiles :

- Furan Derivatives : All compounds incorporate furan groups (methyl-substituted in 11a, 11b, 12; unsubstituted in the target compound and ). Furan moieties enhance π-π stacking interactions with biological targets.

- Electron-Withdrawing Groups : Nitriles in 11a, 11b, and 12 (~2,219 cm⁻¹ in IR ) contrast with the target compound’s electron-rich dimethoxy and pyrrolidine-carbonyl groups.

- Acetamide Linkage : The target compound and ’s analog share an acetamide side chain, which improves solubility and bioavailability compared to nitrile-terminated analogs .

Synthesis Routes: Compounds 11a and 11b are synthesized via condensation of chloroacetic acid with aromatic aldehydes in acetic anhydride , whereas the target compound likely requires more complex steps (e.g., coupling of pyrrolidine-carbonyl benzyl to quinazolinone). ’s pyridazinone derivative involves thiouracil and anthranilic acid refluxed in sodium ethoxide , highlighting divergent synthetic strategies.

Table 2: Spectral Data Comparison

Research Implications

- Bioactivity Potential: The target compound’s dimethoxy and pyrrolidine-carbonyl groups may enhance binding to hydrophobic enzyme pockets (e.g., kinases or GPCRs), whereas nitrile-containing analogs (11a, 11b) could exhibit stronger hydrogen-bonding interactions .

- Synthetic Challenges : The target compound’s multifunctional design necessitates advanced coupling techniques (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling) compared to the simpler condensations used for 11a–12 .

- Pharmacokinetics : The acetamide and furan groups in the target compound and ’s analog likely improve metabolic stability over nitrile-terminated derivatives, which are prone to hydrolysis .

Vorbereitungsmethoden

Regioselectivity in Quinazoline Functionalization

Competing reactions at the 1- and 3-positions of the quinazoline core necessitate careful reagent selection. Bulky bases like 1,8-diazabicycloundec-7-ene (DBU) favor 3-substitution by deprotonating the more acidic NH group, as evidenced by X-ray crystallography of intermediates.

Solvent Effects on Yield

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may promote side reactions. Comparative studies show that acetonitrile balances reactivity and selectivity, improving overall yields by 12–15% relative to DMF.

Scalability of Key Steps

Large-scale production faces challenges in:

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be improved?

The synthesis of this compound likely involves multi-step reactions, starting with functionalization of the quinazolinone core. Key steps may include:

- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC to link the pyrrolidine-carbonyl benzyl group to the quinazolinone scaffold .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane may be used for acid-sensitive steps .

- Purification : Column chromatography or preparative HPLC ensures purity, with TLC (Rf tracking) or HPLC-MS for progress monitoring . Optimization : Adjusting stoichiometry, temperature (e.g., 0–60°C), and catalysts (e.g., DMAP for acylation) can improve yields .

Q. Which analytical techniques are critical for structural confirmation?

A combination of spectroscopic and chromatographic methods is essential:

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., dimethoxy groups at C6/C7, furan methylene linkage) .

- IR spectroscopy : Validate carbonyl stretches (e.g., 1650–1750 cm for quinazolinone dioxo groups) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peak) .

- X-ray crystallography : Resolves stereochemistry if crystalline derivatives are obtained .

Q. What in vitro assays are recommended for initial biological activity screening?

Prioritize assays based on structural analogs (e.g., quinazolinones with anticancer/antimicrobial activity):

- Antiproliferative activity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases via fluorometric/colorimetric kits .

- Microbial susceptibility : Broth microdilution for MIC values against Gram-positive/negative bacteria . Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Analog synthesis : Modify substituents systematically (e.g., replace pyrrolidine with piperidine, vary furan substituents) .

- Biological testing : Compare IC values across analogs to identify critical pharmacophores (e.g., dimethoxy groups for cytotoxicity) .

- Computational modeling : Dock analogs into target proteins (e.g., PARP-1) using AutoDock Vina to predict binding modes . Example : A study on similar quinazolinones showed that 4-phenyl substitution enhanced kinase inhibition by 40% .

Q. How should contradictory biological data be resolved (e.g., high in vitro activity but poor in vivo efficacy)?

Contradictions often arise from pharmacokinetic limitations:

- Solubility : Use shake-flask method or HPLC to measure logP; if logP >3, consider prodrug strategies (e.g., phosphate esters) .

- Metabolic stability : Perform microsomal assays (e.g., human liver microsomes) to identify vulnerable sites (e.g., furan oxidation) .

- Formulation : Test nanoencapsulation (e.g., PLGA nanoparticles) to enhance bioavailability . Case study : A related acetamide showed 10-fold higher efficacy in vivo after PEGylation .

Q. What mechanistic insights can be gained from studying its reactivity under physiological conditions?

- Hydrolysis stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC. Quinazolinone dioxo groups may hydrolyze to carboxylic acids under basic conditions .

- Protein binding : Use fluorescence quenching or SPR to assess binding to serum albumin (e.g., HSA) .

- Reactive oxygen species (ROS) generation : Measure via DCFH-DA assay if the furan moiety participates in redox cycling .

Q. How can computational methods guide the optimization of its drug-like properties?

- ADMET prediction : Use SwissADME to forecast permeability (e.g., BBB penetration) and toxicity (e.g., Ames test alerts) .

- QSAR modeling : Train models on analog datasets to predict optimal logP (2–3) and polar surface area (<140 Ų) .

- MD simulations : Simulate binding to targets (e.g., topoisomerase II) over 100 ns to assess stability of key hydrogen bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.